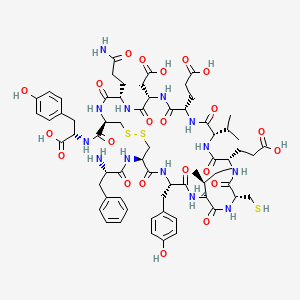

Cdr3ame(82-89)

説明

However, based on contextual analysis of the materials, we hypothesize it may relate to a small-molecule compound with structural or functional similarities to those described in , and 6. For the purpose of this article, we will focus on CAS 139502-80-0 (C₁₃H₉ClO, molecular weight 216.66) from as a representative example, given its detailed characterization and comparison data with analogs . This compound exhibits a benzaldehyde-derived structure with chlorine substitution, commonly associated with antimicrobial or pharmaceutical activity.

特性

CAS番号 |

174490-50-7 |

|---|---|

分子式 |

C66H89N13O22S3 |

分子量 |

1512.7 g/mol |

IUPAC名 |

(2S)-2-[[(4R,7S,10S,13S,16S,19S,22R,25S,28S,31R)-7-(3-amino-3-oxopropyl)-31-[[(2S)-2-amino-3-phenylpropanoyl]amino]-25-[(2S)-butan-2-yl]-13,19-bis(2-carboxyethyl)-10-(carboxymethyl)-28-[(4-hydroxyphenyl)methyl]-6,9,12,15,18,21,24,27,30-nonaoxo-16-propan-2-yl-22-(sulfanylmethyl)-1,2-dithia-5,8,11,14,17,20,23,26,29-nonazacyclodotriacontane-4-carbonyl]amino]-3-(4-hydroxyphenyl)propanoic acid |

InChI |

InChI=1S/C66H89N13O22S3/c1-5-33(4)54-65(99)75-46(29-102)61(95)70-42(21-24-51(85)86)58(92)78-53(32(2)3)64(98)71-41(20-23-50(83)84)56(90)73-44(28-52(87)88)59(93)69-40(19-22-49(68)82)57(91)77-48(63(97)74-45(66(100)101)27-36-13-17-38(81)18-14-36)31-104-103-30-47(76-55(89)39(67)25-34-9-7-6-8-10-34)62(96)72-43(60(94)79-54)26-35-11-15-37(80)16-12-35/h6-18,32-33,39-48,53-54,80-81,102H,5,19-31,67H2,1-4H3,(H2,68,82)(H,69,93)(H,70,95)(H,71,98)(H,72,96)(H,73,90)(H,74,97)(H,75,99)(H,76,89)(H,77,91)(H,78,92)(H,79,94)(H,83,84)(H,85,86)(H,87,88)(H,100,101)/t33-,39-,40-,41-,42-,43-,44-,45-,46-,47-,48-,53-,54-/m0/s1 |

InChIキー |

POOYULVOUIVOQL-XVBGTMCGSA-N |

異性体SMILES |

CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N1)CC2=CC=C(C=C2)O)NC(=O)[C@H](CC3=CC=CC=C3)N)C(=O)N[C@@H](CC4=CC=C(C=C4)O)C(=O)O)CCC(=O)N)CC(=O)O)CCC(=O)O)C(C)C)CCC(=O)O)CS |

正規SMILES |

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O)NC(=O)C(CC3=CC=CC=C3)N)C(=O)NC(CC4=CC=C(C=C4)O)C(=O)O)CCC(=O)N)CC(=O)O)CCC(=O)O)C(C)C)CCC(=O)O)CS |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Cdr3ame(82-89) involves the creation of constrained aromatically modified exocyclic analogs of the CDR3 region. The process typically includes the following steps:

Peptide Synthesis: The peptide corresponding to the CDR3 region (residues 82-89) is synthesized using solid-phase peptide synthesis (SPPS).

Aromatic Modification: Aromatic groups are introduced to the peptide to enhance its binding affinity and specificity.

Cyclization: The peptide is cyclized to form a stable exocyclic structure.

Industrial Production Methods

Industrial production of Cdr3ame(82-89) follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers and high-throughput purification techniques to ensure the production of high-purity compounds .

化学反応の分析

Types of Reactions

Cdr3ame(82-89) primarily undergoes the following types of reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the aromatic groups.

Reduction: Reduction reactions can occur at the amide bonds within the peptide structure.

Substitution: Aromatic substitution reactions can modify the aromatic groups to enhance binding affinity.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Aromatic substitution reactions often involve reagents like bromine or chlorine under acidic conditions.

Major Products

The major products formed from these reactions include modified peptides with enhanced binding properties and stability .

科学的研究の応用

Cdr3ame(82-89) has a wide range of applications in scientific research:

Chemistry: Used as a model compound to study peptide synthesis and modification techniques.

Biology: Investigated for its role in inhibiting HIV-1 infection by blocking gp120 binding to CD4.

Medicine: Explored as a potential therapeutic agent for preventing HIV-1 infection and replication.

Industry: Utilized in the development of diagnostic tools and assays for detecting HIV-1.

作用機序

Cdr3ame(82-89) exerts its effects by specifically binding to the CD4 receptor on T cells, thereby preventing the interaction between CD4 and the HIV-1 envelope protein gp120. This inhibition blocks the entry of HIV-1 into T cells and disrupts the viral replication cycle. The compound targets the CD4 receptor and interferes with the formation of the CD4-gp120 complex .

類似化合物との比較

Structural and Physicochemical Properties

The following table compares CAS 139502-80-0 with structurally similar compounds from , and 6:

Key Observations :

- CAS 139502-80-0 and its direct analog 139502-81-1 share identical molecular formulas and weights, suggesting stereoisomerism or positional isomerism .

- 34545-20-5 () introduces bromine and nitro groups, enhancing electrophilicity but reducing solubility compared to chlorine-substituted analogs .

Reactivity Trends :

- Chlorine and bromine substituents (e.g., 139502-80-0, 34545-20-5) favor nucleophilic aromatic substitution.

- Methoxy and amine groups (e.g., 905306-69-6) enhance solubility but limit thermal stability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。